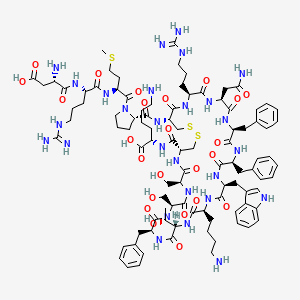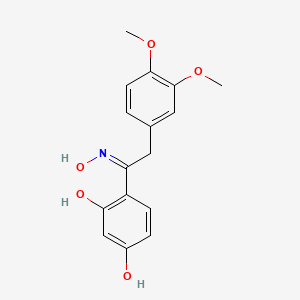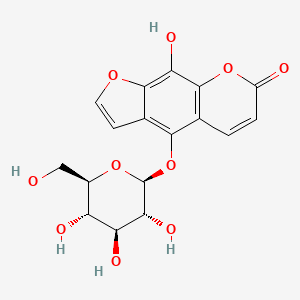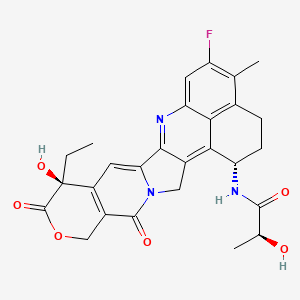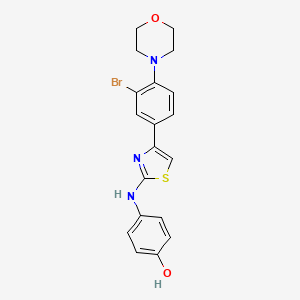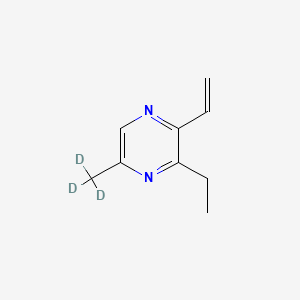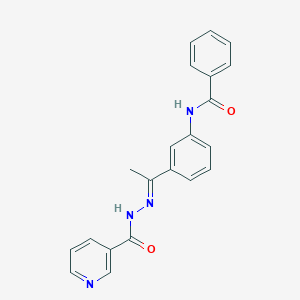
Risevistinel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Risevistinel undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Risevistinel has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of NMDA receptors and their role in various chemical processes.
Biology: It helps in understanding the biological mechanisms underlying cognitive deficits and neurodegenerative diseases.
Medicine: This compound is being investigated for its potential therapeutic effects in treating conditions like mild cognitive impairment, mild Alzheimer’s disease, Parkinson’s disease, and Lewy body disease
Industry: The compound is used in the development of new drugs and therapeutic agents targeting NMDA receptors.
Wirkmechanismus
Risevistinel exerts its effects by acting as a positive allosteric modulator of the NMDA receptor. This modulation enhances the receptor’s response to its natural ligand, glutamate, thereby improving synaptic plasticity and cognitive function. The molecular targets involved include the NMDA receptor subunits, which play a crucial role in synaptic transmission and plasticity .
Vergleich Mit ähnlichen Verbindungen
Risevistinel is unique compared to other NMDA receptor modulators due to its specific positive allosteric modulation properties. Similar compounds include:
NMDAR antagonist 1: An orally active, NR2B-selective NMDA receptor antagonist.
CGP 78608 hydrochloride: A specific antagonist at the glycine binding site of the NMDA receptor.
UBP310: A GLUK5 kainate receptor antagonist.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its modulation of NMDA receptors.
Eigenschaften
CAS-Nummer |
2591344-26-0 |
|---|---|
Molekularformel |
C14H23N3O4 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide |
InChI |
InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1 |
InChI-Schlüssel |
NFXPEHLDVKVVKA-BFVZDQMLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C)O |
Kanonische SMILES |
CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


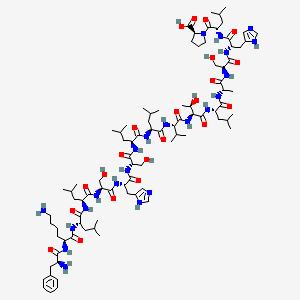
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
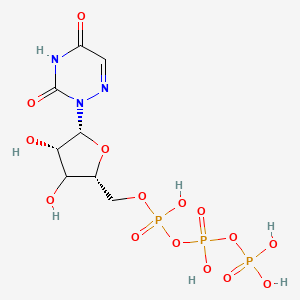
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
